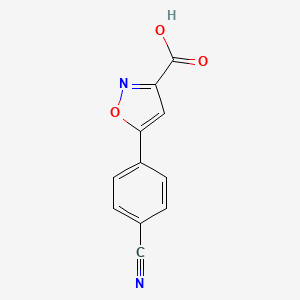

4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Overview

Description

This compound contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. It also has a 3-chlorophenyl group attached to it. Thiadiazoles are known for their wide range of biological activities .

Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. Thiadiazoles can participate in a variety of reactions. For example, they can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorine atom could make the compound more polar and affect its solubility .Scientific Research Applications

Insecticidal Activity

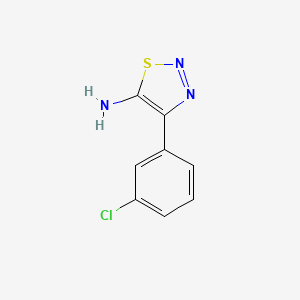

The compound 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a derivative of the specified chemical, has been synthesized and evaluated for its insecticidal activity. Studies have shown that new derivatives synthesized from this compound have significant insecticidal properties against the cotton leaf worm (Spodoptera littoralis), with certain derivatives displaying remarkable results comparable to standard treatments (Ismail et al., 2021).

Antiviral Properties

Research into derivatives of 4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine, such as 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, has led to the synthesis of compounds with potential antiviral activities. Specifically, certain synthesized sulfonamide derivatives have shown anti-tobacco mosaic virus activity, indicating a promising avenue for developing new antiviral agents (Chen et al., 2010).

Corrosion Inhibition

The compound and its derivatives have also been investigated for their corrosion inhibition capabilities. Quantum chemical and molecular dynamics simulation studies have been conducted to understand their effectiveness in preventing corrosion of iron. These studies suggest that certain thiazole and thiadiazole derivatives can act as efficient corrosion inhibitors, offering potential applications in materials science and engineering (Kaya et al., 2016).

Antimicrobial Agents

Further studies have synthesized formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating them as potential antimicrobial agents. These compounds have shown moderate activity against various bacterial and fungal strains, highlighting their potential in the development of new antimicrobial drugs (Sah et al., 2014).

Structural and Electronic Properties

The crystal and molecular structure of derivatives such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been extensively studied. These studies include detailed investigations of bond lengths, bond angles, and electronic properties using density functional theory (DFT), providing valuable insights into the molecular behavior and potential applications of these compounds in various fields, including materials science (Kerru et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like acetylcholinesterase and proteins involved in oxidative phosphorylation . These targets play crucial roles in nerve signal transmission and energy production, respectively.

Mode of Action

Based on the structure and known activities of similar compounds, it can be hypothesized that this compound may interact with its targets by binding to their active sites, thereby modulating their function .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to oxidative stress and nerve signal transmission .

Pharmacokinetics

A related compound, 4-amino-3-chlorophenyl hydrogen sulfate, has been studied in rats and dogs, showing differences in elimination half-life between the two species .

Result of Action

Similar compounds have shown antiviral activity against the tobacco mosaic virus . Additionally, some compounds have shown anthelmintic and antibacterial potential .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase. The interaction with ATP synthase can inhibit its function, leading to a decrease in ATP production. Additionally, this compound can bind to other biomolecules, such as mitochondrial proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by disrupting mitochondrial activity, leading to changes in cell signaling pathways and gene expression. For instance, the inhibition of ATP synthase by this compound results in reduced ATP levels, which can affect cellular metabolism and energy-dependent processes. Additionally, this compound has been observed to induce oxidative stress, leading to alterations in gene expression and activation of stress response pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of ATP synthase, which reduces ATP production and disrupts cellular energy balance. This compound also acts as a protonophore, uncoupling the proton gradient across the mitochondrial membrane, further impairing ATP synthesis. Additionally, this compound can induce changes in gene expression by activating stress response pathways and modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Initially, the compound may cause acute disruptions in mitochondrial function and ATP production. Over time, prolonged exposure to this compound can lead to more pronounced effects, such as increased oxidative stress and cellular damage. The stability and degradation of this compound in experimental conditions are also important factors, as they can influence the observed effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may cause mild disruptions in cellular metabolism and energy production. At higher doses, this compound can induce significant toxic effects, including oxidative stress, mitochondrial dysfunction, and cellular apoptosis. These dose-dependent effects highlight the importance of careful dosage control in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to mitochondrial function and energy production. This compound interacts with enzymes and cofactors involved in oxidative phosphorylation, leading to disruptions in ATP synthesis and metabolic flux. Additionally, this compound can affect the levels of various metabolites, further influencing cellular metabolism and energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its effects. This compound can be transported across cellular membranes and accumulate in mitochondria, where it exerts its primary effects. The interaction with transporters and binding proteins can influence the localization and accumulation of this compound, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it interacts with mitochondrial proteins and enzymes. This localization is crucial for its role in disrupting mitochondrial function and energy production. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments within the mitochondria, further influencing its activity and function .

properties

IUPAC Name |

4-(3-chlorophenyl)thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-8(10)13-12-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQVATDPFJLGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(SN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)

![5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457317.png)

![3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457318.png)